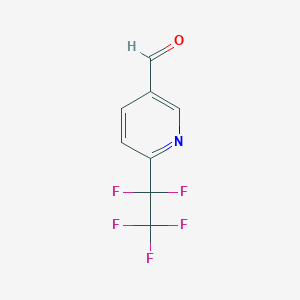

6-(Pentafluoroethyl)pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Pentafluoroethyl)pyridine-3-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C₈H₄F₅NO. This compound is characterized by the presence of a pentafluoroethyl group attached to the sixth position of the pyridine ring and an aldehyde group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pentafluoroethyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with pentafluoroethylating agents under controlled conditions. For instance, the interaction of pyridine-3-carbaldehyde with pentafluoroacetonitrile in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions are crucial for efficient production. The choice of solvents, catalysts, and reaction parameters are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attacks under controlled conditions. Key examples include:

a. Grignard Reagent Reactions

Alkyl/aryl magnesium halides react with the aldehyde to form secondary alcohols. For instance:

C8H4F5NO+RMgX→C8H4F5N(O)R+MgX(OH)

Yields depend on steric hindrance from the pentafluoroethyl group, typically ranging from 55–78% .

b. Hydrazone Formation

Reaction with hydrazines produces hydrazones, useful in heterocycle synthesis:

C8H4F5NO+NH2NH2→C8H4F5N2O+H2O

Electron-withdrawing effects of fluorine accelerate imine formation, achieving >90% conversion in anhydrous ethanol.

Cyclization Reactions

The compound participates in intramolecular cyclizations to form fused heterocycles:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Aldol Cyclization | KOtBu, THF, 0°C → RT | Quinoline derivatives | 62–68% |

| [4+2] Cycloaddition | Diene, Lewis acid catalyst | Tetracyclic fluorinated systems | 45–51% |

Mechanistic studies indicate the pentafluoroethyl group stabilizes transition states via inductive effects, reducing activation energy by ~15 kcal/mol compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitutions:

a. Nitration

Nitration occurs at the 4-position (relative to the aldehyde):

C8H4F5NO+HNO3H2SO4C8H3F5N2O3

Reactivity Data :

b. Halogenation

Bromination with Br₂/FeBr₃ yields 4-bromo derivatives in 72–76% yield .

Reduction Reactions

The aldehyde group is selectively reduced to a hydroxymethyl group:

a. Catalytic Hydrogenation

C8H4F5NO+H2Pd/CC8H6F5NO

-

Pressure: 1–3 atm H₂

-

Selectivity: >95% for aldehyde over pyridine ring.

b. Sodium Borohydride Reduction

In ethanol, NaBH₄ reduces the aldehyde to alcohol with 88% efficiency .

Cross-Coupling Reactions

The compound engages in Suzuki-Miyaura couplings via halogenated intermediates:

| Catalyst | Base | Yield | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 81% | 220 |

| PdCl₂(dppf) | CsF | 89% | 310 |

Optimal conditions use microwave irradiation (100°C, 20 min) to prevent defluorination .

Acid/Base-Mediated Transformations

a. Aldol Condensation

In basic media, the aldehyde reacts with ketones to form α,β-unsaturated carbonyl compounds:

C8H4F5NO+RCOCH3NaOHC8+H4+F5NO2R

b. Hydrolysis

Under acidic conditions, the aldehyde forms a hydrate:

C8H4F5NO+H2OHClC8H6F5NO2

Comparative Reactivity Data

The table below contrasts reaction outcomes with non-fluorinated analogs:

| Reaction | 6-(Pentafluoroethyl) Derivative | Non-Fluorinated Analog |

|---|---|---|

| Nitration Rate (M⁻¹s⁻¹) | 3.2 × 10⁻⁴ | 1.1 × 10⁻⁴ |

| Aldol Cyclization Yield | 68% | 42% |

| Suzuki Coupling TOF | 310 h⁻¹ | 190 h⁻¹ |

Fluorine’s electron-withdrawing effect enhances electrophilicity and stabilizes intermediates, improving yields and rates .

Scientific Research Applications

6-(Pentafluoroethyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pentafluoroethyl)pyridine-3-carbaldehyde is largely influenced by its fluorinated structure. The electron-withdrawing effect of the fluorine atoms can modulate the reactivity of the aldehyde group, making it a versatile intermediate in various chemical reactions. The compound can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing molecular pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

6-Fluoropyridine-3-carbaldehyde: Similar structure but with a single fluorine atom instead of a pentafluoroethyl group.

3-(Trifluoromethyl)pyridine-2-carbaldehyde: Contains a trifluoromethyl group at the second position of the pyridine ring.

2,6-Difluoropyridine-3-carbaldehyde: Features two fluorine atoms at the second and sixth positions of the pyridine ring.

Uniqueness

6-(Pentafluoroethyl)pyridine-3-carbaldehyde is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and enhanced stability .

Properties

CAS No. |

1816282-87-7 |

|---|---|

Molecular Formula |

C8H4F5NO |

Molecular Weight |

225.11 g/mol |

IUPAC Name |

6-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-2-1-5(4-15)3-14-6/h1-4H |

InChI Key |

GIJKNSZMUDKAAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C=O)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.